molecular formula C28H23NO7 B2926481 3,4,5-trimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide CAS No. 904510-88-9

3,4,5-trimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide

Cat. No.: B2926481
CAS No.: 904510-88-9
M. Wt: 485.492
InChI Key: VTKYFQLBOVUYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide is a useful research compound. Its molecular formula is C28H23NO7 and its molecular weight is 485.492. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to their inhibition . For instance, it inhibits tubulin polymerization, a critical process in cell division . It also inhibits Hsp90, a chaperone protein that assists in protein folding and stability . By inhibiting these targets, the compound disrupts their normal functions, leading to changes in cellular processes .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, it disrupts the microtubule dynamics by inhibiting tubulin, affecting cell division . It also interferes with the redox homeostasis by inhibiting TrxR, leading to oxidative stress . Furthermore, it affects gene expression by inhibiting HLSD1, a histone demethylase .

Result of Action

The compound’s action results in molecular and cellular effects, including cell cycle arrest (due to tubulin inhibition), protein misfolding (due to Hsp90 inhibition), oxidative stress (due to TrxR inhibition), and changes in gene expression (due to HLSD1 inhibition) . These effects can lead to cell death, particularly in cancer cells, given their high proliferation rate and dependence on these pathways .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO7/c1-15-9-10-17-19(14-24(30)35-21(17)11-15)26-25(18-7-5-6-8-20(18)36-26)29-28(31)16-12-22(32-2)27(34-4)23(13-16)33-3/h5-14H,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKYFQLBOVUYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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